molecular formula C9H6BrF B2617106 1-(3-BROMOPROP-1-YN-1-YL)-2-FLUOROBENZENE CAS No. 1020153-63-2

1-(3-BROMOPROP-1-YN-1-YL)-2-FLUOROBENZENE

Cat. No.: B2617106
CAS No.: 1020153-63-2
M. Wt: 213.049
InChI Key: QTIFDCKVZYPQKD-UHFFFAOYSA-N
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Description

1-(3-BROMOPROP-1-YN-1-YL)-2-FLUOROBENZENE is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromopropynyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-BROMOPROP-1-YN-1-YL)-2-FLUOROBENZENE can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-BROMOPROP-1-YN-1-YL)-2-FLUOROBENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of a base.

    Oxidation Reactions: Potassium permanganate or osmium tetroxide.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products Formed:

    Substitution Reactions: Formation of azides, thiols, or amines.

    Coupling Reactions: Formation of conjugated enynes or dienes.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of alkanes.

Scientific Research Applications

1-(3-BROMOPROP-1-YN-1-YL)-2-FLUOROBENZENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-BROMOPROP-1-YN-1-YL)-2-FLUOROBENZENE depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In coupling reactions, the compound forms a complex with palladium catalysts, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 1-(3-BROMOPROP-1-YN-1-YL)-2-FLUOROBENZENE is unique due to the presence of both a bromopropynyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIFDCKVZYPQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020153-63-2
Record name 1-(3-bromoprop-1-yn-1-yl)-2-fluorobenzene
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